molecular formula C12H17N7O B3727159 2-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-5-(diethylamino)phenol

2-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-5-(diethylamino)phenol

Cat. No.: B3727159
M. Wt: 275.31 g/mol
InChI Key: ZKIHTCZCKHEBBF-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-5-(diethylamino)phenol is a complex organic compound that features a unique combination of functional groups, including an aminotetrazole moiety and a diethylamino group

Properties

IUPAC Name

2-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-5-(diethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O/c1-3-18(4-2)10-6-5-9(11(20)7-10)8-14-19-12(13)15-16-17-19/h5-8,20H,3-4H2,1-2H3,(H2,13,15,17)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIHTCZCKHEBBF-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NN=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N\N2C(=NN=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-5-(diethylamino)phenol typically involves the reaction of 5-aminotetrazole with a suitable aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-5-(diethylamino)phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

2-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-5-(diethylamino)phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-5-(diethylamino)phenol involves its interaction with specific molecular targets and pathways. The aminotetrazole moiety may interact with enzymes or receptors, leading to modulation of biological processes. The diethylamino group can enhance the compound’s solubility and bioavailability, facilitating its action at the target site.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol
  • 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
  • 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol

Uniqueness

2-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-5-(diethylamino)phenol is unique due to the presence of the aminotetrazole moiety, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that may lack this functional group and, consequently, exhibit different reactivity and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-5-(diethylamino)phenol

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